molecular formula C10H9NS B1351096 4-(Thiophen-3-yl)aniline CAS No. 834884-74-1

4-(Thiophen-3-yl)aniline

Cat. No. B1351096
M. Wt: 175.25 g/mol
InChI Key: GYPDHLDQINBFPY-UHFFFAOYSA-N
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Description

“4-(Thiophen-3-yl)aniline” is a chemical compound with the molecular formula C10H9NS . It is used as a reactant in various chemical reactions .


Synthesis Analysis

“4-(Thiophen-3-yl)aniline” can be synthesized using several methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .


Molecular Structure Analysis

The molecular structure of “4-(Thiophen-3-yl)aniline” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The aniline group consists of a benzene ring attached to an amine group.


Chemical Reactions Analysis

As a reactant, “4-(Thiophen-3-yl)aniline” can participate in various chemical reactions. It can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol .


Physical And Chemical Properties Analysis

“4-(Thiophen-3-yl)aniline” is a solid substance with a melting point of 99-103 °C (lit.) . Its empirical formula is C10H9NS and it has a molecular weight of 175.25 .

Scientific Research Applications

Corrosion Inhibition

4-(Thiophen-3-yl)aniline derivatives have been studied for their corrosion inhibition properties. For instance, a thiophene Schiff base compound demonstrated efficient corrosion inhibition on mild steel in acidic environments, suggesting potential applications in corrosion prevention (Daoud, Douadi, Issaadi, & Chafaa, 2014) (Daoud et al., 2014).

Material Synthesis and Characterization

The compound has been used in the synthesis and characterization of metal(II) thiophenyl Schiff base complexes. These complexes exhibited magnetic and thermal properties, suggesting applications in material science and possibly electronics (Osowole, 2011) (Osowole, 2011).

Electroluminescence

A class of emitting amorphous molecular materials, including derivatives of 4-(Thiophen-3-yl)aniline, has been developed. These materials exhibit color-tunable emitting properties and have potential use in organic electroluminescent (EL) devices (Doi, Kinoshita, & Shirota, 2003) (Doi, Kinoshita, & Shirota, 2003).

Fluorescence Sensing

Novel thiophene substituted 1,3,4-oxadiazoles derivatives, related to 4-(Thiophen-3-yl)aniline, have been studied for their potential in fluorescence-based sensing of aniline, which can be significant in environmental monitoring and analytical chemistry (Naik, Khazi, & Malimath, 2018) (Naik, Khazi, & Malimath, 2018).

Biosensor Development

Thienylpyrrole derivatives, including analogs of 4-(Thiophen-3-yl)aniline, have been used in biosensing applications. These derivatives exhibit distinct electrochromic properties and have been utilized in the development of biosensors (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015) (Ayranci et al., 2015).

Electrochromic Materials

4-(Thiophen-3-yl)aniline has been incorporated into novelelectrochromic materials. These materials, synthesized using different thiophene derivatives, exhibit promising optical contrasts and fast switching speeds, making them suitable for applications in NIR region electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017) (Li et al., 2017).

Fluorescent and Metal Ion Sensitive Materials

A novel, fluorescent, and metal ion-sensitive monomer derived from 4-(Thiophen-3-yl)aniline has been developed. This monomer exhibits potential for selective sensing of metal ions due to its smart fluorescent and electrochemical features (Ayranci & Ak, 2016) (Ayranci & Ak, 2016).

Crystal Structure Studies

4-(Thiophen-3-yl)aniline derivatives have been studied for their crystal structures, providing insights into their chemical properties and potential applications in material science and pharmaceuticals (Su, Wang, Liu, & Li, 2013) (Su, Wang, Liu, & Li, 2013).

Cationic Allylnickel(II) Complexes

The compound has been used in synthesizing cationic allylnickel(II) complexes with labile N,S-donor ligands. These complexes have potential applications in catalysis and material science (Belkhiria, Mechria, Dridi, Cruz, Gomes, & Msaddek, 2018) (Belkhiria et al., 2018).

Nonlinear Optical Limiting

Derivatives of 4-(Thiophen-3-yl)aniline have been explored for nonlinear optical limiting, making them suitable for use in optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018) (Anandan et al., 2018).

Porous Polymer Networks

A porous polymer synthesized using 4-(Thiophen-3-yl)aniline derivatives showed high catalytic activity, suggesting its use in environmental remediation and catalysis (Wei, Lu, Wang, Yang, Chen, & Nie, 2018) (Wei et al., 2018).

Adsorbents for Water Sample Extraction

Poly(indole-co-thiophene) modified with Fe3O4 nanoparticles has been used for the extraction of aniline derivatives from water samples, demonstrating potential in environmental analysis (Ebrahimpour, Amiri, Baghayeri, Rouhi, & Lakouraj, 2017) (Ebrahimpour et al., 2017).

Electrochemical Synthesis for Solar Cell Applications

A novel monomer based on 4-(Thiophen-3-yl)aniline was synthesized for use in electrochemical polymerization. The resulting polymer demonstrated potential as a counter electrode in dye-sensitized solar cells, indicating its relevance in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016) (Shahhosseini et al., 2016).

Cytotoxicity Studies for Pharmaceutical Applications

N-thiophenoyl-N'-substituted phenyl thiocarbamide derivatives, related to 4-(Thiophen-3-yl)aniline, have been synthesized and studied for their cytotoxicity. These studies contribute to understanding the pharmaceutical potential of these compounds in cancer therapy (Pandey, Pratap, Marverti, Kaur, & Jasinski, 2019) (Pandey et al., 2019).

Rare Earth Metal Complexes

The compound has been utilized in the synthesis of rare earth metal complexes bearing thiophene-amido ligands. These complexes have potential applications in catalysis and materials science (Wang, Cui, Miao, Li, & Huang, 2007) (Wang et al., 2007).

Safety And Hazards

“4-(Thiophen-3-yl)aniline” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-(Thiophen-3-yl)aniline” could involve its use in the synthesis of new materials and compounds. For instance, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material, which could have potential applications in various fields .

properties

IUPAC Name

4-thiophen-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPDHLDQINBFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399657
Record name 4-(Thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-3-yl)aniline

CAS RN

834884-74-1
Record name 4-(Thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Thiophen-3-yl)aniline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of N-(4-thiophen-3-yl-phenyl)-acetamide (90 mg, 0.41 mmol), NaOH (133 mg, 3.3 mmol), MeOH (2 mL) and water (7 mL) was heated to reflux for 12 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate, washed with brine solution and dried over sodium sulphate. The organic layer collected was concentrated under reduced pressure to afford 83 mg (crude) of 4-thiophen-3-yl-phenylamine.
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Synthesis routes and methods III

Procedure details

An aqueous sodium carbonate solution and tetrakis triphenylphosphine palladium were added to a DME solution of 3-bromothiophene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and the mixture was refluxed under heating for 6 hours with argon atmosphere. After cooling to room temperature, the reaction mixture was added with ethyl acetate and water to separate an organic layer, which was then washed and dried. The solvent was evaporated under reduced pressure. The resulting crude product was purified by silica gel column chromatography, to obtain 4-(3-thienyl)aniline (pale yellow solid). Electron Impact-MS (M)+: 175.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AA Osovole - CPJ, 2013 - researchgate.net
The hexadentate Schiff base, 4-nitro-6-[(4-thiophen-3-yl-phenylimino)-methyl]-phenol, with NOS chromophores was synthesized from condensation of 5-nitro-2-hydroxybenzaldehyde …
Number of citations: 3 www.researchgate.net
KK Kasem, H Ramey… - International Journal of …, 2015 - pdfs.semanticscholar.org
Photoactivities at inorganic/Organic/Interfaces (IOI) consisting of Zn-doped WO3(Zn-WO3)/Poly 4-(Thiophen-3-yl) aniline (P3ThA) assemblies were investigated in nanoparticle …
Number of citations: 5 pdfs.semanticscholar.org
AA Osowole - International Journal of Inorganic Chemistry, 2011 - hindawi.com
4-(Thiophen-3-yl)-aniline undergoes condensation with o-vanillin to form an ONS donor Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol, which forms …
Number of citations: 21 www.hindawi.com
M Choudhary, R Brink, D Nandi, S Siwal… - Journal of Materials …, 2017 - Springer
Polymer-stabilized gold nanoparticles have been reported using an in situ chemical synthesis route where the gold nanoparticles were uniformly dispersed throughout the …
Number of citations: 32 link.springer.com
DH Pool, DL DuBois - Journal of Organometallic Chemistry, 2009 - Elsevier
A new cyclic 1,5-diaza-3,7-diphosphacyclooctane ligand was prepared with phenyl substituents on phosphorus and (thiophene-3-yl)phenyl substituents on nitrogen. This ligand reacts …
Number of citations: 22 www.sciencedirect.com
S Siwal, M Choudhary, S Mpelane, R Brink, K Mallick - RSC advances, 2016 - pubs.rsc.org
Polymer supported ionic palladium has been synthesized using a single step, in situ polymerization and composite formation route from the corresponding monomer and metal salt …
Number of citations: 30 pubs.rsc.org
M Choudhary, S Siwal, D Nandi, K Mallick - Applied Surface Science, 2017 - Elsevier
Polymer supported gold nanoparticles has been synthesized using a single-step route, from the corresponding monomer and metal salt precursors, and was analysed by means of …
Number of citations: 19 www.sciencedirect.com
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
BE Blass, PJ Chen, M Taylor, SA Griffin… - Medicinal Chemistry …, 2021 - Springer
Substance use disorder remains a major, unmet medical need. Cocaine is one of the most commonly abused recreational drugs and in 2018, there were over 5.5 million cocaine users. …
Number of citations: 3 link.springer.com
H Ramey, C Santucci - IUURC 20, 2014
Number of citations: 0

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